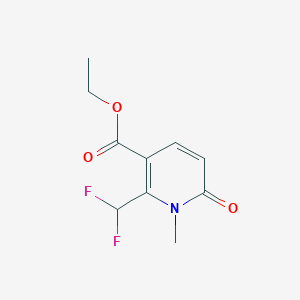
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of difluoromethylated heterocycles
Preparation Methods
The synthesis of Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves difluoromethylation processes. One common method is the use of difluoromethylation reagents to introduce the CF2H group into the pyridine ring. This can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the desired position on the pyridine ring .
Chemical Reactions Analysis
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Cross-Coupling: Cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Common reagents used in these reactions include transition metal catalysts, such as palladium and copper, as well as various difluoromethylation reagents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group (CF2H) is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its binding affinity to biological targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other difluoromethylated compounds, such as:
Ethyl bromodifluoroacetate: This compound also contains a CF2 unit and is used in similar synthetic applications.
Difluoromethyl-substituted (hetero)arenes: These compounds share the difluoromethyl group and are used in various pharmaceutical and agrochemical applications.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in different fields.
Biological Activity
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.
1. Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₉H₈F₂N₁O₃
- Molecular Weight : 245.22 g/mol
- CAS Number : 1707735-40-7
This structure includes a pyridine ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
2. Synthesis and Characterization
This compound can be synthesized through various methods involving the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically employed to confirm the structure and purity of the synthesized compound.
3.1 Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated that they possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
3.2 Anticancer Activity
The anticancer potential of this compound class has been explored through in vitro studies. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for related compounds ranged from 11.20 to 59.61 µg/ml, indicating promising anticancer activity .
The mechanism through which these compounds exert their biological effects is often linked to their ability to inhibit specific enzymes or pathways critical for cell proliferation and survival. For example, some dihydropyridine derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .
4. Case Studies
Several case studies have highlighted the efficacy of this compound in biological assays:
| Study | Cell Line | IC50 (µg/ml) | Activity |
|---|---|---|---|
| Study A | A549 | 11.20 | Anticancer |
| Study B | MCF7 | 15.73 | Anticancer |
| Study C | E. coli | <10 | Antibacterial |
These studies collectively suggest that the compound possesses a dual action against both bacterial infections and cancerous cells.
5. Conclusion
This compound represents a promising candidate for further development in pharmaceutical applications due to its diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its efficacy for therapeutic use.
Properties
Molecular Formula |
C10H11F2NO3 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
ethyl 2-(difluoromethyl)-1-methyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H11F2NO3/c1-3-16-10(15)6-4-5-7(14)13(2)8(6)9(11)12/h4-5,9H,3H2,1-2H3 |
InChI Key |
FHUUJXNRQHQZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C=C1)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















